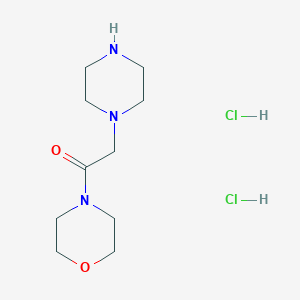

1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride)

Description

1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) (CAS No. 300704-06-7) is a synthetic organic compound featuring a morpholine ring linked via an ethanone bridge to a piperazine moiety, with two hydrochloride counterions. This compound is primarily utilized in pharmaceutical and chemical research as a precursor or intermediate in the synthesis of bioactive molecules. Its structural design combines the hydrogen-bonding capabilities of morpholine and the versatile coordination properties of piperazine, making it valuable for drug discovery and heterocyclic chemistry .

The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for biological testing and formulation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-morpholin-4-yl-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12;;/h11H,1-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSOTBYTHIXXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300704-06-7 | |

| Record name | 1-(morpholin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) typically involves the reaction of morpholine and piperazine with an appropriate ethanone precursor. One common method includes the use of 2-chloroacetyl chloride as the ethanone precursor, which reacts with morpholine and piperazine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. It can also serve as a ligand in receptor binding studies.

Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .

Molecular pathways involved in its action include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling. This can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine-Morpholine Derivatives

Key Observations :

- Piperazine vs.

- Chlorine Substitution: 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the morpholino derivative .

- Aromatic Modifications: The addition of a phenyl or aminomethylphenyl group (e.g., CAS 1803602-14-3) enhances lipophilicity, which may improve blood-brain barrier penetration .

Key Observations :

- The dihydrochloride salt formation (e.g., in the target compound) typically involves neutralization with HCl, improving crystallinity and purity .

- Reactions employing Cs₂CO₃ (as in CAS 1803602-14-3) require anhydrous conditions and elevated temperatures, complicating scalability .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The dihydrochloride form of the target compound exhibits superior aqueous solubility compared to neutral analogs, critical for in vitro assays .

- Chlorinated derivatives (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) show higher lipophilicity, favoring membrane permeability but limiting solubility .

Table 4: Reported Bioactivities of Analogues

Key Observations :

- Chlorinated analogs demonstrate enhanced antifungal activity, likely due to improved membrane interaction .

Biological Activity

1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride), with the molecular formula CHClNO and a molecular weight of approximately 286.20 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 286.20 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) exhibits various biological activities primarily through its interaction with neurotransmitter systems and enzymes. Its structure suggests potential interactions with serotonin and dopamine receptors, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound may have the following effects:

- Antidepressant Activity : Preliminary studies suggest that it may enhance serotonergic activity, potentially offering therapeutic benefits in mood disorders.

- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, indicating a possible role in anxiety management.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of 1-morpholino-2-(piperazin-1-yl)ethanone resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Anxiolytic Effects

In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze model. Results showed that animals treated with the compound spent significantly more time in the open arms of the maze compared to controls, indicating reduced anxiety levels.

Research Findings

A comprehensive review of literature highlights several key findings regarding the compound's biological activity:

- Neurotransmitter Interaction : Binding assays indicated that 1-morpholino-2-(piperazin-1-yl)ethanone interacts with serotonin receptors (5-HT receptors), which correlates with its antidepressant effects .

- Oxidative Stress Reduction : In vitro studies demonstrated that the compound reduces reactive oxygen species (ROS) levels in neuronal cells, supporting its neuroprotective claims .

Q & A

Q. Methodological Answer :

- X-ray crystallography : Determines 3D structure and confirms bond angles/distances (e.g., C–N bond lengths in morpholine and piperazine rings) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methylene groups adjacent to carbonyl) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Question: How should researchers address discrepancies in crystallographic data between experimental and computational models?

Methodological Answer :

Discrepancies may arise from disorder in crystal packing or solvent effects. Mitigation strategies:

- Refinement software : Use SHELXL for high-resolution data to model thermal displacement parameters accurately .

- Twinned data analysis : Apply SHELXD/SHELXE pipelines to resolve overlapping reflections in twinned crystals .

- DFT calculations : Compare experimental bond lengths with density functional theory (DFT)-optimized structures to validate geometry .

Basic Question: What methodologies are used to assess the biological activity of this compound?

Q. Methodological Answer :

- In vitro assays : Measure enzyme inhibition (e.g., COX-2) or receptor binding (e.g., serotonin receptors) using fluorescence polarization or radioligand displacement .

- In vivo models : Evaluate anti-inflammatory activity in carrageenan-induced rat paw edema models, with dose-response curves (e.g., 10–100 mg/kg) .

Advanced Question: How can researchers resolve conflicting reports on the biological activity of piperazine derivatives?

Q. Methodological Answer :

- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (e.g., pH, temperature) .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., fluorophenyl groups) to isolate pharmacophoric contributions .

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., dopamine receptors) .

Advanced Question: Which computational tools are recommended for molecular docking studies of this compound?

Q. Methodological Answer :

- MOE (Molecular Operating Environment) : Dock the compound into protein active sites (e.g., HIV protease) using the AMBER force field and validate with free-energy perturbation .

- AutoDock Vina : Perform high-throughput virtual screening against kinase libraries, prioritizing poses with lowest ΔG values .

Basic Question: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles during synthesis .

- Spill management : Neutralize accidental releases with dry sand or alcohol-resistant foam .

Advanced Question: How can researchers design stability studies for this compound under varying storage conditions?

Q. Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Long-term stability : Store samples at -20°C in amber vials and monitor purity monthly using HPLC with a C18 column .

Advanced Question: What strategies enhance the pharmacokinetic profile of morpholino-piperazine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.